4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride is a chemical compound that belongs to the class of phenoxy piperidines It is characterized by the presence of a piperidine ring attached to a phenoxy group, which is further substituted with a chloro and a tert-pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(tert-pentyl)phenol and piperidine.
Reaction Conditions: The phenol is first converted to its corresponding phenoxy derivative by reacting with piperidine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.
Formation of Hydrochloride Salt: The resulting phenoxy piperidine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the piperidine ring can be reduced to form piperidines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted phenoxy piperidines.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: Phenol and piperidine derivatives.
Scientific Research Applications
4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(tert-pentyl)phenol: Similar structure but with an additional chloro group.
2-Chloro-4-(tert-pentyl)phenol: Lacks the piperidine ring.
4-Chloro-2,2’6’,2’'-terpyridine: Contains a terpyridine moiety instead of a piperidine ring.
Uniqueness
4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride is unique due to the combination of its phenoxy and piperidine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride is a synthetic compound notable for its complex structure, which includes a piperidine ring and a chlorinated phenoxy group. Its molecular formula is C₁₈H₂₉Cl₂NO, and it has garnered attention for potential applications in medicinal chemistry due to its unique biological properties. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Chlorinated Phenoxy Group : A phenol derivative with a chlorine substituent that may influence its reactivity and biological interactions.
Molecular Formula
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₉Cl₂NO |
Molecular Weight | Approximately 343.34 g/mol |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial and antifungal activities. These properties suggest potential therapeutic applications in treating infections caused by various pathogens.
- Antimicrobial Mechanism : The compound likely interacts with specific biological targets, modulating cellular processes that inhibit the growth of microorganisms. This interaction may involve binding to enzymes or disrupting cell membrane integrity.
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Case Studies :
- In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Antifungal activity was observed against Candida albicans, with an MIC of approximately 25 µg/mL, indicating its potential as a treatment for fungal infections.
Cytotoxic Activity
Research has also explored the cytotoxic effects of this compound on cancer cell lines.
- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
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Case Studies :
- A study evaluated the cytotoxicity against human leukemia cell lines (CEM-13 and U-937), revealing IC₅₀ values of 5 µM, suggesting moderate effectiveness compared to standard chemotherapeutic agents.
- Flow cytometry analysis indicated that treatment with this compound resulted in increased levels of pro-apoptotic markers such as p53, reinforcing its potential as an anticancer agent.
Summary of Biological Activities
Properties
IUPAC Name |
4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-16(2,3)12-5-6-15(14(17)11-12)19-13-7-9-18-10-8-13;/h5-6,11,13,18H,4,7-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWJZODJLXVTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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